molecular formula C30H48D6ClN3O6 B1139436 Aliskiren D6 Hydrochloride CAS No. 1246815-96-2

Aliskiren D6 Hydrochloride

Cat. No.: B1139436
CAS No.: 1246815-96-2
M. Wt: 594.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Aliskiren is a direct renin inhibitor, which means it inhibits the activity of renin, an enzyme involved in the regulation of blood pressure . This compound is primarily used in scientific research to study the effects of renin inhibition.

Scientific Research Applications

CGP-60536 D6 Hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

CGP-60536 D6 Hydrochloride exerts its effects by inhibiting the activity of renin, an enzyme that catalyzes the conversion of angiotensinogen to angiotensin I. This inhibition reduces the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The molecular targets involved include the renin enzyme and the renin-angiotensin system pathways .

Safety and Hazards

When handling Aliskiren D6 Hydrochloride, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

Aliskiren D6 Hydrochloride is a potent and specific inhibitor of human renin . Renin is an enzyme that plays a pivotal role in the renin-angiotensin-aldosterone system (RAAS), a hormone system that regulates blood pressure and fluid balance . By inhibiting renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the formation of angiotensin II, a potent vasoconstrictor .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly those involved in blood pressure regulation . It has been shown to reduce blood pressure effectively when used alone or in conjunction with other antihypertensive agents . Furthermore, it has been found to upregulate pro-angiogenic cells and reduce atherogenesis in mice .

Molecular Mechanism

The molecular mechanism of this compound involves direct inhibition of renin, an enzyme that catalyzes the first step in the RAAS . By blocking the activity of renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the formation of angiotensin II . This leads to vasodilation and a decrease in blood pressure .

Temporal Effects in Laboratory Settings

This compound has been shown to have long-term effects on blood pressure regulation . About 80% of the drug in plasma following oral administration is unchanged, indicating low exposure to metabolites . This suggests that this compound has a stable profile in laboratory settings.

Dosage Effects in Animal Models

In animal models, this compound has demonstrated efficacy in reducing blood pressure, decreasing cardiac hypertrophy, reducing the inducibility of arrhythmias, and attenuating inflammation .

Metabolic Pathways

Once absorbed, this compound is eliminated through the hepatobiliary route as unchanged drug and, to a lesser extent, through oxidative metabolism by cytochrome P450 (CYP) 3A4 . Unchanged Aliskiren accounts for approximately 80% of the drug in the plasma following oral administration, indicating low exposure to metabolites .

Transport and Distribution

It is known that this compound is a substrate for P-glycoprotein, which contributes to its relatively low bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CGP-60536 D6 Hydrochloride involves the deuteration of Aliskiren. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. The synthetic route typically involves multiple steps, including the formation of intermediate compounds and their subsequent conversion to the final product .

Industrial Production Methods

Industrial production of CGP-60536 D6 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the purity and yield of the final product. The production is carried out under controlled conditions to maintain the stability and integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

CGP-60536 D6 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Aliskiren: The non-deuterated version of CGP-60536 D6 Hydrochloride.

    Aliskiren Hemifumarate: Another form of Aliskiren with different salt composition.

    Aliskiren Fumarate: A fumarate salt form of Aliskiren

Uniqueness

CGP-60536 D6 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements in scientific research. This makes it particularly valuable in studies involving mass spectrometry and other analytical techniques .

Properties

IUPAC Name

(2S,4S,5S,7S)-5-amino-N-[2-carbamoyl-3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H53N3O6.ClH/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1H/t22-,23-,24-,25-;/m0./s1/i5D3,6D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJUIBZAXCXFMZ-CYLGTDGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CNC(=O)[C@@H](C[C@@H]([C@H](C[C@H](CC1=CC(=C(C=C1)OC)OCCCOC)C(C)C)N)O)C(C)C)(C(=O)N)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H54ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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